6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Overview
Description
Scientific Research Applications
Salt and Co-crystal Formation
Research has shown that 6-Bromo-5-fluorobenzo[d]thiazol-2-amine plays a crucial role in forming salts and co-crystals with carboxylic acid derivatives. Studies involving the interaction between this compound and various carboxylic acids, such as p-nitrobenzoic acid and fumaric acid, have led to a better understanding of its binding properties. These interactions have been characterized through techniques like X-ray diffraction analysis and infrared spectroscopy, highlighting the compound's utility in supramolecular chemistry (Jin et al., 2012).
Organic Acid-Base Adducts
Another study detailed the preparation of organic acid-base adducts using this compound and different organic acids. This research further emphasized the compound's ability to form stable structures through hydrogen bonding and other non-covalent interactions, showcasing its potential in the development of new material sciences (Jin et al., 2014).
Anticancer Activity
Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One compound in particular showed promising results by inducing G2/M cell cycle arrest and apoptosis in colon cancer cells, highlighting the compound's potential as a therapeutic agent (Kumbhare et al., 2014).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition. Quantum chemical and molecular dynamics simulations have been performed to predict the corrosion inhibition performance of thiazole and thiadiazole derivatives on iron surfaces. These studies suggest that this compound derivatives could serve as effective corrosion inhibitors, highlighting their significance in industrial applications (Kaya et al., 2016).
Spectroscopic Characterization
A detailed spectroscopic and crystallographic study of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, a related compound, has been conducted. This research offers insights into the compound's molecular structure and interactions, which could inform further studies on this compound and its derivatives (Al-Harthy et al., 2019).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine include high gastrointestinal absorption and blood-brain barrier permeability . It is an inhibitor of CYP1A2 and CYP2C19, which are important enzymes in drug metabolism . The compound has a Log Po/w value of 1.93 (iLOGP), indicating its lipophilicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . It should be stored in a dark place, sealed, and at room temperature .
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANGTWGWAJMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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